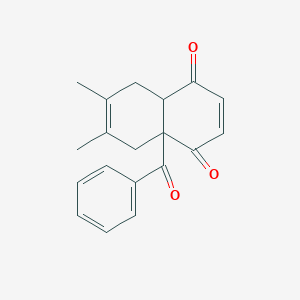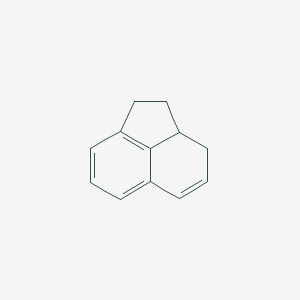
1,2,2A,3-Tetrahydroacenaphthylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2A,3-Tetrahydroacenaphthylene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₂H₁₄ It is a derivative of acenaphthylene, characterized by the addition of hydrogen atoms to the aromatic ring system, resulting in a partially saturated structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,2A,3-Tetrahydroacenaphthylene can be synthesized through hydrogenation of acenaphthylene. The process typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure hydrogen gas. The reaction conditions include:
Temperature: 50-100°C
Pressure: 1-5 atm of hydrogen gas
Catalyst: Palladium on carbon (Pd/C)
Industrial Production Methods
Industrial production of this compound follows similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems can enhance the efficiency and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,2A,3-Tetrahydroacenaphthylene undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form acenaphthenequinone.
Reduction: Further reduction can lead to fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a metal catalyst such as Pd/C.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Acenaphthenequinone
Reduction: Fully saturated hydrocarbons
Substitution: Halogenated derivatives of this compound
Applications De Recherche Scientifique
1,2,2A,3-Tetrahydroacenaphthylene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2,2A,3-Tetrahydroacenaphthylene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include:
Enzyme inhibition: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Receptor binding: Interacting with cellular receptors to trigger or inhibit signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acenaphthylene: The parent compound, fully aromatic without hydrogenation.
Acenaphthene: A fully saturated derivative of acenaphthylene.
1,2,3,4-Tetrahydroacenaphthylene: Another partially hydrogenated derivative with different hydrogenation pattern.
Uniqueness
1,2,2A,3-Tetrahydroacenaphthylene is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties compared to its fully aromatic or fully saturated counterparts. This uniqueness makes it valuable for specific applications where partial saturation is desired.
Propriétés
Numéro CAS |
111763-49-6 |
|---|---|
Formule moléculaire |
C12H12 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
1,2,3,3a-tetrahydroacenaphthylene |
InChI |
InChI=1S/C12H12/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-5,11H,6-8H2 |
Clé InChI |
ZTJLTWWDFIPOKA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C3C1CC=CC3=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Chloroethyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B14330060.png)
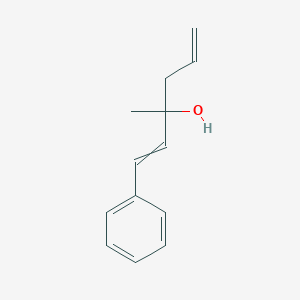
![2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2.5]octane](/img/structure/B14330075.png)
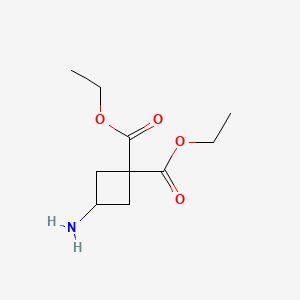
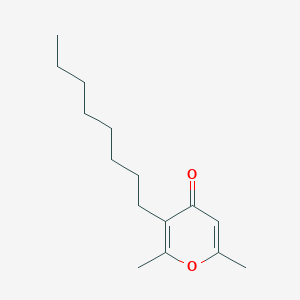
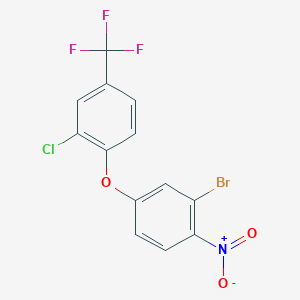

![2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B14330116.png)
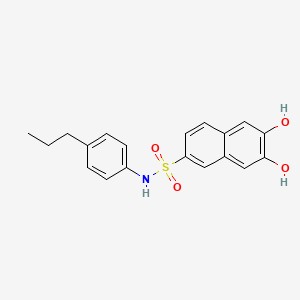

![2-[4-(Dimethylamino)phenyl]-4,7-diphenyl-1H-indene-1,3(2H)-dione](/img/structure/B14330157.png)
